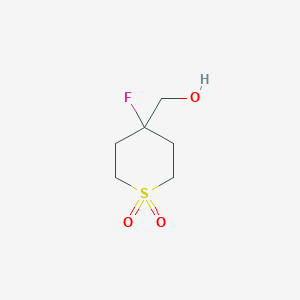
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Vue d'ensemble
Description
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione, commonly known as FMTHD, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that has been used in a variety of synthetic organic chemistry reactions, such as the synthesis of heterocyclic compounds and the synthesis of drugs. FMTHD is also used in the synthesis of polymers, dyes, and pigments. Additionally, FMTHD has been studied for its biochemical and physiological effects, as well as its potential application in laboratory experiments. In
Applications De Recherche Scientifique
Quorum Sensing and Biofilm Formation Inhibition : A study by Kadirvel et al. (2014) explored the use of a compound related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione, namely 4-fluoro-DPD, in inhibiting quorum sensing and biofilm formation in Vibrio harveyi. The compound showed significant inhibition of bioluminescence and bacterial growth, suggesting potential applications in controlling bacterial communication and biofilm-related issues (Kadirvel et al., 2014).
Aromatase Inhibition : Mann and Pietrzak (1984) investigated the synthesis of various compounds, including fluorine-containing derivatives related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione, as potential aromatase inhibitors. This research has implications in the development of treatments for hormone-dependent cancers (Mann & Pietrzak, 1984).
Carcinogenicity Studies : Miller, Miller, and Finger (1957) conducted research on the carcinogenic properties of various fluoro and other derivatives of 4-dimethylaminoazobenzene, a compound structurally related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione. Their findings contribute to understanding the carcinogenic potential of such compounds (Miller, Miller, & Finger, 1957).
Polymer Synthesis and Electronic Properties : Fei et al. (2015) explored the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes, closely related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione. They found that fluorination of the polymer backbone led to increased ionization potential and enhanced charge carrier mobilities, indicating applications in organic electronics (Fei et al., 2015).
Labeling of Peptides and Proteins : Wuest et al. (2008) conducted a study on novel thiol-reactive prosthetic groups for labeling cysteine-containing peptides and proteins, employing 4-[18F]fluorobenzaldehyde derivatives. This research is significant for medical imaging and biomarker studies (Wuest et al., 2008).
Hydrogen Bonding and Isomerization : Vries and Muyskens (2016) investigated the impact of a fluorine atom on intramolecular hydrogen bonding and isomerization in fluorinated acetylacetones, providing insights into chemical behavior and molecular structure (Vries & Muyskens, 2016).
Propriétés
IUPAC Name |
(4-fluoro-1,1-dioxothian-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3S/c7-6(5-8)1-3-11(9,10)4-2-6/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHBAVZTQOXAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)
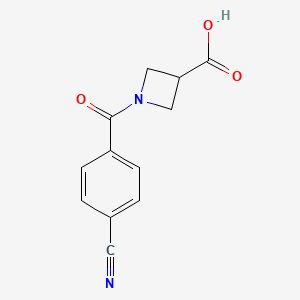
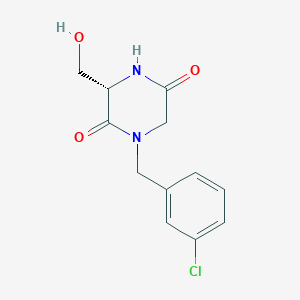
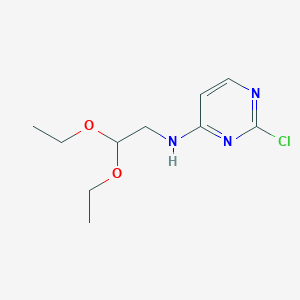
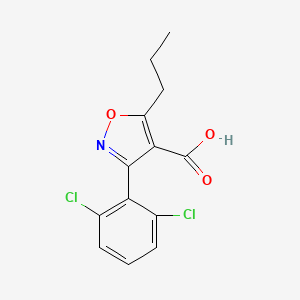
![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)
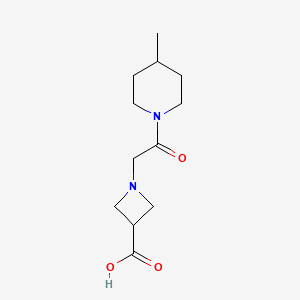
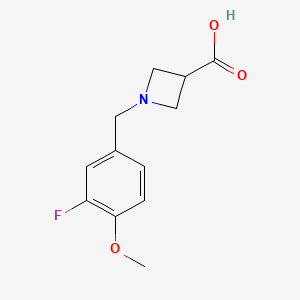
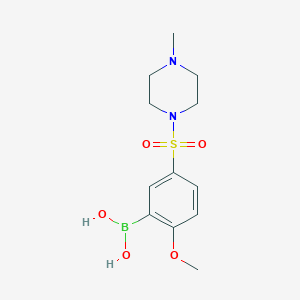
![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531367.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531370.png)
![5-Amino-2-methyl-4-{[2-(methyloxy)ethyl]amino}benzoic acid](/img/structure/B1531372.png)